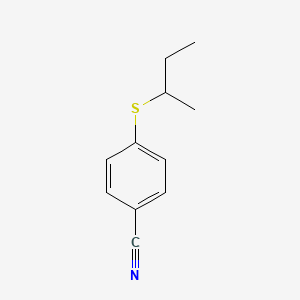

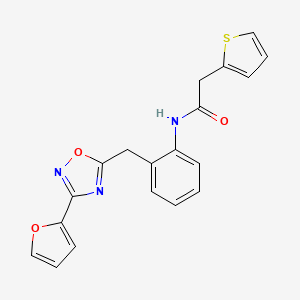

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzamide derivative with a trifluoromethyl group attached to the benzene ring and a pyrimidine ring attached via a methylene bridge. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . Trifluoromethyl groups (CF3) are often used in medicinal chemistry due to their ability to modify the physical and chemical properties of therapeutic agents .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the trifluoromethyl group and the pyrimidine ring. Trifluoromethyl groups are known to be quite reactive and can undergo various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyrimidine ring. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Applications De Recherche Scientifique

Antioxidant Activity

Benzamide derivatives, including compounds similar to N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals and chelate metals, which are crucial functions in preventing oxidative stress-related damage in biological systems . The ability to inhibit oxidative processes makes these compounds potential candidates for treating diseases where oxidative stress is a significant factor, such as neurodegenerative disorders and cancer.

Antibacterial and Antimicrobial Properties

Research has shown that benzamide compounds exhibit antibacterial and antimicrobial activities. They have been tested against various gram-positive and gram-negative bacteria, showing effectiveness in inhibiting bacterial growth . This application is particularly relevant in the development of new antibiotics and antiseptics, especially in an era where antibiotic resistance is a growing concern.

Anticancer Potential

The structural motif of pyrimidine, which is present in N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide, is commonly found in anticancer agents. Pyrimidine derivatives have been used to target various cancer types by interfering with DNA replication and cell division . The compound’s potential anticancer activity could be explored further in drug discovery and development programs.

Analgesic and Anti-inflammatory Uses

Benzamide derivatives are known to possess analgesic and anti-inflammatory properties. This makes them useful in the development of pain relief medications and anti-inflammatory drugs . Their mechanism of action typically involves the modulation of biochemical pathways associated with pain and inflammation, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

Compounds with benzamide structures have found applications in agriculture as well. They can act as growth regulators, herbicides, or fungicides, helping to protect crops from pests and diseases . The specific properties of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide could be tailored to enhance its efficacy in agricultural settings.

Material Science and Industrial Applications

In material science and industry, benzamide derivatives can be used as intermediates in the synthesis of more complex molecules. They may also serve as additives or modifiers in the production of plastics, rubbers, and papers, improving the properties of these materials .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds bind with high affinity to their targets, leading to various biological activities .

Biochemical Pathways

Similar compounds have been found to influence a broad range of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c1-10-8-14(23(2)3)22-13(21-10)9-20-15(24)11-6-4-5-7-12(11)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCGRLRBQMORAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)

![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)

![N-(2-(6-((pyridin-3-ylmethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2974295.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)